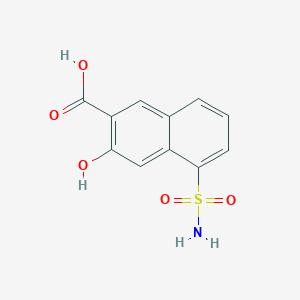

![molecular formula C14H10FN5O2S B5585683 1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5585683.png)

1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazoles are a class of synthetic compounds characterized by a five-membered ring containing four nitrogen atoms. They are known for their versatility in organic synthesis and material science due to their unique chemical properties, including their reactivity and ability to form stable heterocyclic frameworks. The specific compound , featuring fluorophenyl and nitrobenzylthio substituents, likely exhibits distinctive physical, chemical, and reactivity profiles due to the electron-withdrawing effects of the fluorine and nitro groups.

Synthesis Analysis

The synthesis of tetrazoles typically involves the [2+3] cycloaddition of azides with nitriles. For substituted tetrazoles like "1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole", targeted functionalization on the phenyl and benzyl components prior to or post-cycloaddition could be employed. Fluorination and nitration are common steps in the synthesis of such compounds, providing the necessary functional groups for further reactions (Kiebooms et al., 1996).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of tetrazoles. It provides detailed information on the arrangement of atoms within the molecule and the geometry of its substituents. For compounds with fluorine and nitro groups, such analysis can reveal the influence of these groups on the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, that can impact the compound's stability and reactivity (Banu et al., 2010).

Chemical Reactions and Properties

Tetrazoles are known to participate in various chemical reactions, including substitution, hydrogenation, and coupling reactions, due to the reactivity of the tetrazole ring and its substituents. The presence of fluorine and nitro groups in "1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole" would affect its reactivity patterns, potentially facilitating specific reactions at these sites. These substituents could also impact the compound's acidity, electrophilicity, and overall chemical stability (Ehsani et al., 2014).

特性

IUPAC Name |

1-(2-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O2S/c15-12-3-1-2-4-13(12)19-14(16-17-18-19)23-9-10-5-7-11(8-6-10)20(21)22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHWJJGOVGYOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5585603.png)

![methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5585614.png)

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5585622.png)

![N,N-dimethyl-2-{[(3-methyl-2-phenylbutanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5585624.png)

![2-chloro-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5585627.png)

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5585634.png)

![N-{(3S*,4R*)-1-[3-(2-furyl)benzyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5585640.png)

![3-(methylthio)-5-phenyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5585643.png)

![4-{5-[(4-propylphenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B5585649.png)

![1-(benzylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5585657.png)

![2-(4-chlorobenzyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5585674.png)